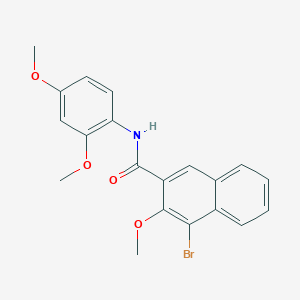![molecular formula C22H26BrN3O3 B251053 5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide is a chemical compound that belongs to the category of benzamide derivatives. It is a potent and selective inhibitor of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The compound has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders.
作用機序
The compound acts as a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. The compound binds to the dopamine D3 receptor and inhibits its activity, leading to a decrease in dopamine neurotransmission.
Biochemical and Physiological Effects:
The compound has been shown to modulate dopamine neurotransmission and improve cognitive function in preclinical studies. The compound also has anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, the compound has been shown to decrease drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
The compound has several advantages for lab experiments, including its potent and selective activity towards the dopamine D3 receptor, which allows for the specific modulation of dopamine neurotransmission. However, the compound also has limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, the compound's mechanism of action and its effects on other neurotransmitter systems, such as the serotonin and glutamate systems, could be further explored.
合成法
The synthesis of 5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide involves several steps. The first step involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(4-butanoylpiperazin-1-yl)aniline to form the intermediate product, which is then treated with N,N-dimethylformamide dimethyl acetal to give the final product.
科学的研究の応用
The compound has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Several preclinical studies have demonstrated the potential of the compound to modulate dopamine neurotransmission and improve cognitive function.
特性
分子式 |
C22H26BrN3O3 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC名 |
5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H26BrN3O3/c1-3-4-21(27)26-13-11-25(12-14-26)18-8-6-17(7-9-18)24-22(28)19-15-16(23)5-10-20(19)29-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28) |
InChIキー |
AHKXNOQZFZCATJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)OC |
正規SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B250972.png)
![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B250976.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B250978.png)
![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)
![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)

![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
